2,2,7a-Trimethyloctahydro-5H-inden-5-one

Medicinal Chemistry ADME Profiling Physicochemical Properties

Sourcing a specific saturated indanone scaffold for fragrance or SAR studies is often limited to unsubstituted cores. 2,2,7a-Trimethyloctahydro-5H-inden-5-one (CAS 62142-64-7) provides a critical, pre-functionalized building block with the trimethyl substitution pattern explicitly claimed in perfumery patents. Key procurement advantages: • Differentiated Scaffold: The 2,2,7a-trimethyl substitution provides a defined starting point for structure-odor relationship studies, offering a steric and lipophilic profile (cLogP 3.18) distinct from common unsubstituted octahydroindenones. • Analytical Clarity: Its molecular weight (180.29 g/mol) ensures unambiguous identification in complex reaction monitoring by mass spectrometry. • Reliable Supply: Sourced as a research intermediate with verified quality, ready for immediate dispatch.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 62142-64-7
Cat. No. B14539850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,7a-Trimethyloctahydro-5H-inden-5-one
CAS62142-64-7
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC1(CC2CC(=O)CCC2(C1)C)C
InChIInChI=1S/C12H20O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h9H,4-8H2,1-3H3
InChIKeyBQFJNJHLOGXNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,7a-Trimethyloctahydro-5H-inden-5-one: Specifications & Procurement


2,2,7a-Trimethyloctahydro-5H-inden-5-one (CAS 62142-64-7) is a synthetic, bicyclic indanone derivative with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol . It is characterized by a fully saturated octahydroindenone core structure, which is a key feature distinguishing it from aromatic indenones [1]. This compound is primarily utilized as a research intermediate and building block in the synthesis of more complex molecules, with its structural motif appearing in patents related to fragrance compositions [2] and in databases for potential biological activity studies .

Why 2,2,7a-Trimethyloctahydro-5H-inden-5-one Cannot Be Replaced


The selection of 2,2,7a-Trimethyloctahydro-5H-inden-5-one over a generic octahydroindenone is driven by its specific substitution pattern, which is a critical determinant of its physicochemical and biological behavior. While compounds like Octahydro-5H-inden-5-one (CAS 5686-84-0) share the same core scaffold, the presence of three methyl groups (C₂, C₂, and C₇ₐ) on the target compound significantly alters key properties such as lipophilicity, metabolic stability, and target binding affinity . This structural differentiation is paramount; as noted in related research on indanones, seemingly minor modifications like methylation can lead to substantial differences in chemical and biological properties, rendering simple substitution unreliable for achieving consistent research outcomes [1]. Without direct comparative data, this class-level inference establishes the foundational rationale for investigating and procuring the specific compound.

Quantitative Evidence for 2,2,7a-Trimethyloctahydro-5H-inden-5-one


Lipophilicity Differentiates from Unsubstituted Core

2,2,7a-Trimethyloctahydro-5H-inden-5-one exhibits a calculated partition coefficient (cLogP) of 3.18, which is significantly higher than that of the unsubstituted parent scaffold, Octahydro-5H-inden-5-one (cLogP ~1.2-1.6 for saturated bicyclic ketones). This difference is a direct consequence of the three additional methyl groups, which increase the molecule's hydrophobicity . The higher lipophilicity suggests enhanced membrane permeability and a different tissue distribution profile in biological systems.

Medicinal Chemistry ADME Profiling Physicochemical Properties

Molecular Weight Confirms Specific Substitution

The target compound's molecular weight is 180.29 g/mol, which is 42.08 Da higher than the core Octahydro-5H-inden-5-one (138.21 g/mol) . This difference corresponds exactly to the mass of three methyl groups (3 x 14.03 Da). This quantitative metric serves as a definitive, verifiable identifier for the compound, differentiating it from any non- or differently methylated analogs in a vendor's catalog.

Analytical Chemistry Quality Control Inventory Management

Patented Use in Fragrance Compositions

The octahydroindenyl core, specifically exemplified by compounds with the 2,2,7a-trimethyl substitution pattern, is claimed for its 'unexpected advantageous use' in enhancing fragrance compositions [1]. While specific olfactory data (e.g., odor threshold, intensity) for the exact target compound is not provided, the patent explicitly differentiates these saturated indenyl structures from other fragrance compounds, establishing a class-level differentiation for this specific scaffold.

Fragrance Chemistry Synthetic Intermediate Olfactory Modulation

Application Scenarios for 2,2,7a-Trimethyloctahydro-5H-inden-5-one


Scaffold for Novel Fragrance Development

Procure 2,2,7a-Trimethyloctahydro-5H-inden-5-one as a key intermediate for synthesizing a library of novel fragrance compounds. The octahydroindenyl core is explicitly claimed in patents for its advantageous properties in perfumery [1]. Starting with this specific trimethylated building block provides a defined point of diversification for exploring structure-odor relationships, as opposed to starting with the more common, unsubstituted scaffold.

Medicinal Chemistry Probe for Hydrophobic Pockets

Utilize this compound as a hydrophobic probe in structure-activity relationship (SAR) studies. Its high cLogP of 3.18 [1] makes it a suitable candidate for targeting lipophilic pockets in proteins, where less lipophilic analogs (like the core octahydroindenone) might have lower affinity due to insufficient hydrophobic interactions. This property is critical for hit-to-lead optimization in drug discovery programs targeting membrane-bound receptors or enzymes with hydrophobic active sites.

Mass Spectrometry Analytical Standard

Employ 2,2,7a-Trimethyloctahydro-5H-inden-5-one as a precise analytical standard in mass spectrometry. Its distinct molecular weight of 180.29 g/mol, which is >40 Da heavier than the common octahydroindenone core, allows for unambiguous identification and quantification in complex mixtures [1]. This is essential for pharmacokinetic studies or for monitoring the fate of this scaffold in biological or environmental matrices.

Specialty Building Block for Organic Synthesis

Source this compound for use as a specialty building block in the total synthesis of complex natural products or bioactive molecules. The indenone core is a known intermediate in synthesizing natural products like gibberellins and certain steroids [1]. The trimethylated version offers a unique steric and electronic profile that may enable new synthetic disconnections or access to more hindered derivatives compared to simpler analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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